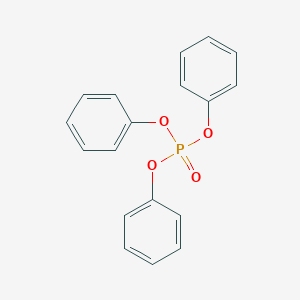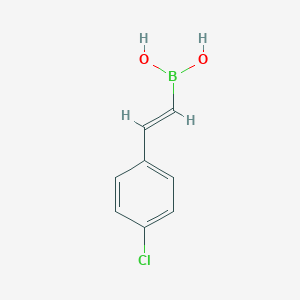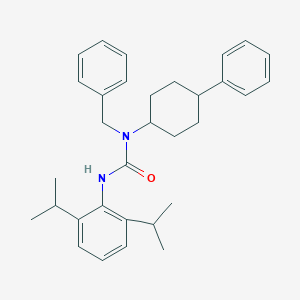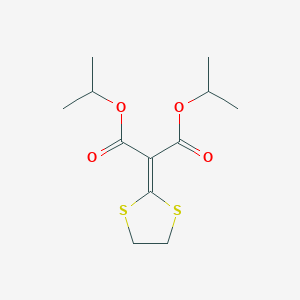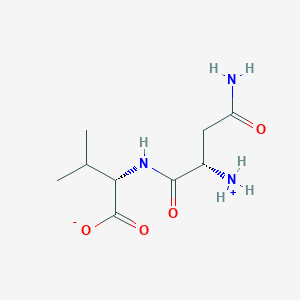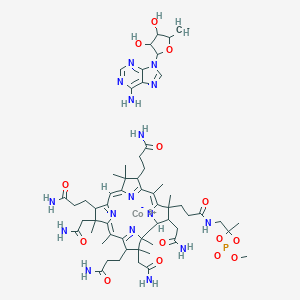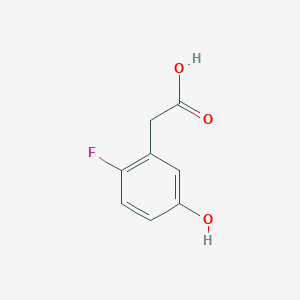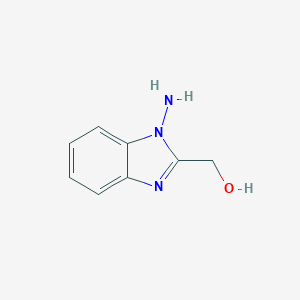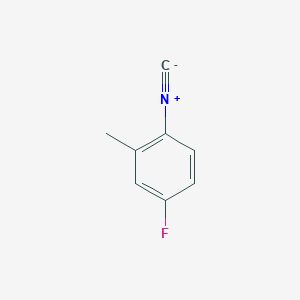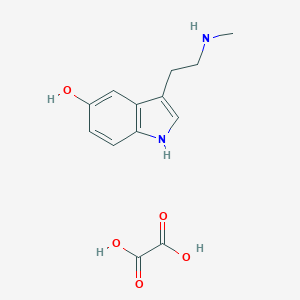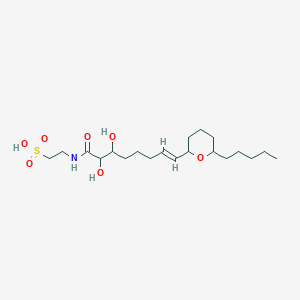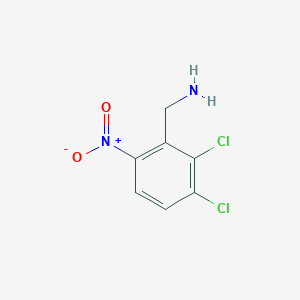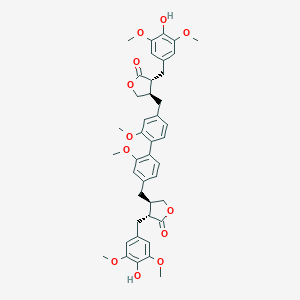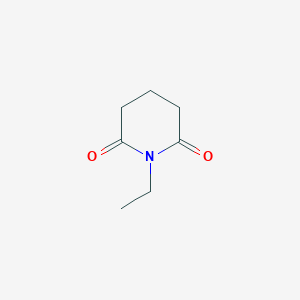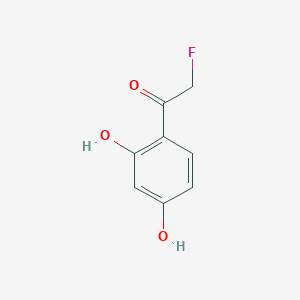
1-(2,4-Dihydroxyphenyl)-2-fluoroethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dihydroxyphenyl)-2-fluoroethanone, also known as DFE, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a derivative of natural compound curcumin, which is found in turmeric, and has been shown to have anti-inflammatory and anti-cancer properties. In
作用机制
1-(2,4-Dihydroxyphenyl)-2-fluoroethanone exerts its effects through multiple mechanisms. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and phospholipase A2 (PLA2). 1-(2,4-Dihydroxyphenyl)-2-fluoroethanone also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. Additionally, 1-(2,4-Dihydroxyphenyl)-2-fluoroethanone has been shown to induce apoptosis, or programmed cell death, in cancer cells.
生化和生理效应
1-(2,4-Dihydroxyphenyl)-2-fluoroethanone has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and prostaglandins. 1-(2,4-Dihydroxyphenyl)-2-fluoroethanone has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 1-(2,4-Dihydroxyphenyl)-2-fluoroethanone has been shown to have anti-viral properties by inhibiting the replication of viruses.
实验室实验的优点和局限性
1-(2,4-Dihydroxyphenyl)-2-fluoroethanone has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. 1-(2,4-Dihydroxyphenyl)-2-fluoroethanone is also relatively stable and has a long shelf life. However, there are some limitations to using 1-(2,4-Dihydroxyphenyl)-2-fluoroethanone in lab experiments. It has low solubility in water, which can limit its bioavailability. Additionally, 1-(2,4-Dihydroxyphenyl)-2-fluoroethanone can have off-target effects, which can complicate data interpretation.
未来方向
There are several future directions for 1-(2,4-Dihydroxyphenyl)-2-fluoroethanone research. One direction is to explore its potential as a therapeutic agent for inflammatory diseases, such as arthritis and inflammatory bowel disease. Another direction is to investigate its potential as a cancer treatment, either as a single agent or in combination with other therapies. Additionally, there is a need for further research to elucidate the precise mechanisms of action of 1-(2,4-Dihydroxyphenyl)-2-fluoroethanone and to explore its potential for other applications, such as anti-viral therapy.
Conclusion:
In conclusion, 1-(2,4-Dihydroxyphenyl)-2-fluoroethanone is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 1-(2,4-Dihydroxyphenyl)-2-fluoroethanone is synthesized by reacting curcumin with ethyl fluoroacetate and has several advantages for lab experiments. However, there are some limitations to using 1-(2,4-Dihydroxyphenyl)-2-fluoroethanone in lab experiments, such as low solubility in water and off-target effects. There are several future directions for 1-(2,4-Dihydroxyphenyl)-2-fluoroethanone research, including exploring its potential as a therapeutic agent for inflammatory diseases and cancer, and investigating its precise mechanisms of action.
合成方法
1-(2,4-Dihydroxyphenyl)-2-fluoroethanone can be synthesized by reacting curcumin with ethyl fluoroacetate in the presence of potassium carbonate and dimethylformamide. The reaction occurs at room temperature and yields a high percentage of 1-(2,4-Dihydroxyphenyl)-2-fluoroethanone. This synthesis method is simple, efficient, and cost-effective, making it a popular choice for researchers.
科学研究应用
1-(2,4-Dihydroxyphenyl)-2-fluoroethanone has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 1-(2,4-Dihydroxyphenyl)-2-fluoroethanone has been tested in various in vitro and in vivo models, including cancer cell lines, animal models of cancer, and human clinical trials.
属性
CAS 编号 |
147220-82-4 |
|---|---|
产品名称 |
1-(2,4-Dihydroxyphenyl)-2-fluoroethanone |
分子式 |
C8H7FO3 |
分子量 |
170.14 g/mol |
IUPAC 名称 |
1-(2,4-dihydroxyphenyl)-2-fluoroethanone |
InChI |
InChI=1S/C8H7FO3/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,10-11H,4H2 |
InChI 键 |
QLSKYHNQQWZTLN-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1O)O)C(=O)CF |
规范 SMILES |
C1=CC(=C(C=C1O)O)C(=O)CF |
同义词 |
Ethanone, 1-(2,4-dihydroxyphenyl)-2-fluoro- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



